molecular formula C17H13FN4O2S B11530235 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile

Cat. No.: B11530235
M. Wt: 356.4 g/mol
InChI Key: LPXRJDHQQSCAOE-UDWIEESQSA-N
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Description

2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound that features a benzisothiazole ring, a fluorophenyl group, and a hydrazinoethyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the benzisothiazole ring.

    Formation of the Hydrazinoethyl Cyanide Moiety: This could involve the reaction of hydrazine derivatives with ethyl cyanide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring or the hydrazino group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings but different substituents.

    Fluorophenyl Compounds: Compounds featuring the fluorophenyl group but with different core structures.

    Hydrazino Compounds: Compounds containing hydrazino groups with varying substituents.

Uniqueness

The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-fluorophenyl)methylideneamino]amino]propanenitrile

InChI

InChI=1S/C17H13FN4O2S/c18-14-8-6-13(7-9-14)12-20-22(11-3-10-19)17-15-4-1-2-5-16(15)25(23,24)21-17/h1-2,4-9,12H,3,11H2/b20-12+

InChI Key

LPXRJDHQQSCAOE-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC=C(C=C3)F

Origin of Product

United States

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